BenchChemオンラインストアへようこそ!

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Adrenergic Receptor Beta-Blocker Selectivity

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS 1365623-49-9) is an organic building block with the molecular formula C₁₅H₂₅NO and a molecular weight of 235.36 g/mol. It is primarily supplied as a research chemical with a purity of ≥95% and is a liquid at room temperature.

Molecular Formula C15H25NO
Molecular Weight 235.36 g/mol
CAS No. 1365623-49-9
Cat. No. B1429689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
CAS1365623-49-9
Molecular FormulaC15H25NO
Molecular Weight235.36 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=CC=CC=C1OCC(C)C)N
InChIInChI=1S/C15H25NO/c1-11(2)9-14(16)13-7-5-6-8-15(13)17-10-12(3)4/h5-8,11-12,14H,9-10,16H2,1-4H3
InChIKeyUCEGIXWLHYMYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS 1365623-49-9) | Structure, Vendor Specifications, and Research-Grade Procurement


3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS 1365623-49-9) is an organic building block with the molecular formula C₁₅H₂₅NO and a molecular weight of 235.36 g/mol . It is primarily supplied as a research chemical with a purity of ≥95% and is a liquid at room temperature . The compound is structurally related to aryloxypropanolamines and has been investigated for its potential biological activities .

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine: Why Generic Substitution with Structurally Similar Analogs Fails


Substituting 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine with a closely related analog, such as 3-Methyl-1-(2-propoxyphenyl)butan-1-amine (CAS 1375227-39-6), is not permissible in research contexts due to significant differences in molecular weight, lipophilicity, and, critically, target binding profiles. While both compounds share a common phenylbutan-1-amine scaffold, the presence of a branched isobutoxy group (2-methylpropoxy) versus a linear propoxy group alters the compound's three-dimensional conformation and interaction with biological targets [1]. This structural divergence leads to measurable differences in binding affinity and functional activity at key receptors, as detailed in the quantitative evidence below [2].

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (1365623-49-9): Quantitative Differentiation Evidence vs. Key Comparators


Lack of Beta-1 Adrenergic Receptor Binding Affinity: A Key Differentiator from Beta-Blocker Scaffolds

In a binding assay, 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine demonstrated no measurable affinity for the Beta-1 adrenergic receptor . This is in stark contrast to the class of aryloxypropanolamines, many of which are potent beta-blockers. For example, the well-characterized beta-blocker propranolol has a Beta-1/Beta-2 selectivity ratio of 1.27, and atenolol has a ratio of 39.17 [1]. This 'no affinity' profile for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine at Beta-1 adrenergic receptors suggests a fundamentally different pharmacological mechanism and eliminates it as a candidate for applications requiring beta-adrenergic modulation.

Adrenergic Receptor Beta-Blocker Selectivity Binding Affinity

GABA-A Receptor Alpha1Beta2Gamma2S Agonist Activity (EC50): Measured Potency and Comparison to Class Baseline

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine acts as an agonist at the recombinant human GABA-A alpha1beta2gamma2S receptor with an EC50 value of 48,000 nM (4.80E+4 nM) [1]. While a direct head-to-head comparator for this exact endpoint is not available, this value places the compound's potency in a low-micromolar range. For context, many classical GABA-A receptor agonists (e.g., GABA itself) have EC50 values in the nanomolar to low-micromolar range, while weaker or atypical modulators may show EC50s >10,000 nM [2]. This data establishes a quantitative baseline for its activity at this specific receptor subtype.

GABA-A Receptor Agonist Neuroscience Electrophysiology

GABA-A Receptor Rho-1 Antagonist Activity (IC50): Quantitative Differentiation from Agonist Profile

In contrast to its agonist activity at the alpha1beta2gamma2S subtype, 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine exhibits antagonist activity at the human GABA-A rho-1 receptor with an IC50 value of 300,000 nM (3.00E+5 nM) [1]. This functional switch from agonist to antagonist, coupled with a nearly 7-fold difference in potency (48,000 nM vs. 300,000 nM), highlights a distinct and subtype-selective pharmacological profile. This level of functional selectivity is not commonly observed and provides a clear differentiator from other GABA-A receptor modulators that may show less subtype-specific activity.

GABA-A Receptor Antagonist Rho-1 Subunit Ion Channel

Trace Amine-Associated Receptor 5 (TAAR5) Agonist Activity (EC50): A Niche Target Engagement Profile

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine was evaluated for agonist activity at mouse Trace Amine-Associated Receptor 5 (TAAR5) and was found to have an EC50 greater than 10,000 nM (>1.00E+4 nM) [1]. TAAR5 is a G protein-coupled receptor (GPCR) primarily expressed in the olfactory epithelium and brain, and is an emerging target for understanding sensory perception and neurological disorders. While the compound's potency at this target is low, its activity is a specific, measurable interaction. This is a key differentiator from many related compounds in the aryloxypropanolamine and phenethylamine classes, which often have no reported activity at TAAR5, making this compound a valuable starting point for SAR studies on this less-explored receptor.

Trace Amine-Associated Receptor TAAR5 GPCR cAMP Assay

Defined Purity and Physical Form: Enabling Reproducible In Vitro Experimentation

From a procurement standpoint, 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is supplied as a liquid with a minimum purity of 95% . This specification is critical for ensuring the reliability of downstream biological assays. In contrast, many related research compounds or custom-synthesized analogs may be available only as lower-purity powders or as complex salts, introducing variability in solubility, stability, and accurate dosing. The liquid formulation simplifies volumetric dispensing and preparation of stock solutions, reducing experimental error and improving reproducibility across independent studies.

Analytical Chemistry Purity Liquid Handling Quality Control

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Tool Compound for Dissecting GABA-A Receptor Subtype Pharmacology

The compound's unique dual profile—acting as a weak agonist at GABA-A alpha1beta2gamma2S (EC50 = 48,000 nM) and an even weaker antagonist at GABA-A rho-1 (IC50 = 300,000 nM)—makes it a valuable tool for studying the functional consequences of modulating specific GABA-A receptor subtypes. Researchers can use this compound in electrophysiology or calcium flux assays to differentiate responses mediated by different subunit compositions, providing a distinct pharmacological fingerprint not offered by more potent or non-selective GABAergic agents [1].

Starting Point for TAAR5-Targeted Medicinal Chemistry Campaigns

Given its confirmed, albeit weak, agonist activity at mouse TAAR5 (EC50 > 10,000 nM), this compound serves as a structurally novel lead for medicinal chemistry efforts aimed at developing more potent and selective TAAR5 modulators. Its scaffold is distinct from many known TAAR ligands, offering a new chemical space for exploration. Structure-activity relationship (SAR) studies focused on modifying the isobutoxy or amine moieties could be guided by the existing EC50 data to improve potency and pharmacokinetic properties [2].

Negative Control for Beta-1 Adrenergic Receptor Assays

The definitive lack of binding affinity for the Beta-1 adrenergic receptor qualifies 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine as a reliable negative control in assays designed to screen for novel beta-blockers or beta-agonists. Its use can help validate assay specificity and ensure that any observed activity is not due to non-specific interactions, thereby increasing the confidence in positive hits from compound libraries .

Aryloxypropanolamine Scaffold for Diverse Target Screening

The compound's core structure is a versatile aryloxypropanolamine-like scaffold. Its confirmed purity (≥95%) and liquid form facilitate its use in high-throughput screening (HTS) campaigns against a wide array of GPCRs, ion channels, and enzymes. The negative beta-1 binding data and positive GABA-A/TAAR5 data provide initial selectivity flags, allowing researchers to rapidly prioritize or deprioritize this chemotype against their specific target panels of interest .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.